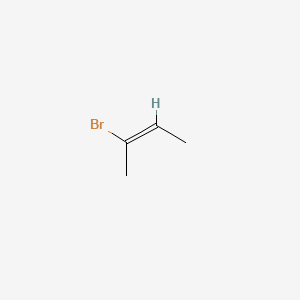

2-Bromo-2-butene

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-2-bromobut-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Br/c1-3-4(2)5/h3H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UILZQFGKPHAAOU-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3017-71-8, 13294-71-8 | |

| Record name | trans-2-Bromo-2-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003017718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butene, 2-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013294718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butene, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-bromobut-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-2-Bromo-2-butene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 2 Bromo 2 Butene

Dehydrohalogenation Pathways from Halogenated Butanes

Dehydrohalogenation, an elimination reaction, is a common method for introducing a double bond into an alkyl halide. In the context of synthesizing 2-bromo-2-butene (B89217), this involves the removal of a hydrogen atom and a halogen atom from adjacent carbons of a halogenated butane (B89635) precursor.

Base-Promoted Elimination Reactions (e.g., from 2,3-Dibromobutane)

The treatment of vicinal dihalides, such as 2,3-dibromobutane (B42614), with a base is a direct route to vinyl halides like this compound. This reaction is a β-elimination, where a proton is abstracted from a carbon atom adjacent (β-position) to the carbon bearing the leaving group (a bromine atom). Strong bases are typically employed to facilitate this process. The choice of base and reaction conditions can influence the yield and selectivity of the reaction.

Commonly used bases for this transformation include potassium hydroxide (B78521) (KOH) in an alcoholic solvent, such as ethanol, and sodium amide (NaNH2). The reaction of 2,3-dibromobutane with a strong base leads to the elimination of one equivalent of hydrogen bromide (HBr), yielding this compound. It is crucial to control the reaction conditions to favor mono-elimination, as the use of excess strong base or harsh conditions can lead to a second elimination, forming 2-butyne (B1218202).

The stereochemistry of the starting 2,3-dibromobutane dictates the stereochemistry of the resulting this compound isomer. For instance, the E2 dehydrobromination of (R,R)-2,3-dibromobutane yields trans-2-bromo-2-butene, while the meso isomer, (R,S)-2,3-dibromobutane, produces cis-2-bromo-2-butene.

| Precursor | Base/Solvent | Major Product |

|---|---|---|

| (R,R)-2,3-Dibromobutane | KOH/Ethanol | (E)-2-Bromo-2-butene |

| meso-2,3-Dibromobutane | KOH/Ethanol | (Z)-2-Bromo-2-butene |

Mechanistic Investigations of Dehydrohalogenation (E1/E2 Considerations)

The dehydrohalogenation of alkyl halides can proceed through two primary mechanisms: E1 (elimination, unimolecular) and E2 (elimination, bimolecular). The operative mechanism is influenced by several factors, including the structure of the substrate, the strength of the base, the nature of the solvent, and the temperature.

The E2 mechanism is a one-step, concerted process where the base abstracts a proton at the same time as the leaving group departs. This mechanism requires an anti-periplanar arrangement of the proton being abstracted and the leaving group. Strong, non-bulky bases favor the E2 pathway. For the dehydrobromination of 2,3-dibromobutane, the E2 mechanism is generally favored due to the use of strong bases like KOH. The rate of an E2 reaction is dependent on the concentration of both the substrate and the base (second-order kinetics).

The E1 mechanism , in contrast, is a two-step process. The first step involves the slow, rate-determining departure of the leaving group to form a carbocation intermediate. In the second step, a weak base abstracts a proton from a carbon adjacent to the carbocation, leading to the formation of the double bond. E1 reactions are favored by weak bases, polar protic solvents (which stabilize the carbocation intermediate), and substrates that can form stable carbocations (e.g., tertiary alkyl halides).

In the synthesis of this compound from 2,3-dibromobutane, the E2 pathway is the predominant and more synthetically useful route. The use of a strong base ensures a concerted reaction, and the stereochemistry of the product is directly linked to the stereochemistry of the starting material, allowing for stereoselective synthesis.

| Factor | Favors E1 Mechanism | Favors E2 Mechanism |

|---|---|---|

| Base Strength | Weak base (e.g., H2O, ROH) | Strong base (e.g., KOH, NaNH2) |

| Substrate Structure | Tertiary > Secondary | Tertiary > Secondary > Primary |

| Solvent | Polar protic (e.g., ethanol, water) | Less critical, can be polar aprotic |

| Kinetics | First-order: rate = k[Substrate] | Second-order: rate = k[Substrate][Base] |

| Stereochemistry | Non-stereospecific | Stereospecific (anti-periplanar) |

Halogenation of Butene Precursors and Subsequent Transformations

An alternative strategy for the synthesis of this compound begins with a butene precursor, which is first halogenated to introduce the necessary bromine atoms. This is then followed by a controlled elimination reaction.

Bromination of But-2-ene and Intermediate Formation (e.g., Bromonium Ions)

The addition of bromine (Br₂) to but-2-ene is a classic example of an electrophilic addition reaction. This reaction proceeds via a cyclic bromonium ion intermediate. The π bond of the alkene attacks one of the bromine atoms in the Br₂ molecule, displacing a bromide ion (Br⁻). The initially attacked bromine atom then forms a three-membered ring with the two carbon atoms of the former double bond. This cyclic intermediate is known as a bromonium ion.

The stereochemistry of the starting but-2-ene isomer has a direct impact on the stereochemistry of the 2,3-dibromobutane product. This is because the subsequent attack of the bromide ion on the bromonium ion occurs from the side opposite to the cyclic bromine atom (anti-addition).

Bromination of cis-but-2-ene: The anti-addition of bromine to cis-but-2-ene results in the formation of a racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromobutane.

Bromination of trans-but-2-ene: The anti-addition of bromine to trans-but-2-ene leads to the formation of the achiral meso-2,3-dibromobutane.

Controlled Conversion of Vicinal Dihalides

Once the 2,3-dibromobutane stereoisomers are synthesized, a controlled dehydrobromination reaction is carried out to produce this compound. As discussed in section 2.1.1, this is an E2 elimination reaction that requires a strong base. The key to a "controlled" conversion is to use reaction conditions that favor the elimination of only one equivalent of HBr. This can be achieved by carefully controlling the stoichiometry of the base and the reaction temperature.

The stereospecific nature of the E2 reaction is again critical here. The specific stereoisomer of 2,3-dibromobutane will determine which isomer of this compound is formed, provided the necessary anti-periplanar conformation can be achieved.

Novel and Stereoselective Synthetic Approaches to this compound Isomers

Modern organic synthesis has seen the development of more sophisticated and highly stereoselective methods for the preparation of vinyl halides, including the isomers of this compound. These methods often offer greater control over the geometry of the double bond.

One notable approach involves the hydrobromination of 2-butyne . The addition of one equivalent of HBr to 2-butyne can, in principle, yield this compound. The regioselectivity of this addition is not a concern as 2-butyne is a symmetrical alkyne. However, controlling the stereoselectivity to favor either the (E) or (Z) isomer can be challenging and may depend on the specific reaction conditions and catalysts used. Further addition of HBr would lead to the formation of 2,2-dibromobutane.

Another powerful strategy for the stereoselective synthesis of vinyl bromides is the bromoboration of alkynes followed by cross-coupling reactions . For instance, the syn-bromoboration of an alkyne with a boron tribromide (BBr₃) reagent can lead to a (Z)-vinylborane intermediate. This intermediate can then undergo various palladium-catalyzed cross-coupling reactions (such as the Suzuki-Miyaura coupling) to introduce other substituents while retaining the (Z)-stereochemistry of the double bond. While this has been demonstrated for other alkynes, a similar strategy could potentially be adapted for the synthesis of specific isomers of this compound.

| Method | Precursor | Key Transformation | Potential Product(s) | Stereochemical Control |

|---|---|---|---|---|

| Hydrobromination | 2-Butyne | Electrophilic addition of HBr | (E)- and (Z)-2-Bromo-2-butene | Condition-dependent |

| Bromoboration/Cross-Coupling | 2-Butyne | syn-Bromoboration followed by Pd-catalyzed cross-coupling | (Z)-2-Bromo-2-butene derivatives | High (Z)-selectivity |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Proton (¹H) NMR Analysis: Chemical Shifts and Spin-Spin Coupling in E/Z Isomers

In one-dimensional ¹H NMR spectroscopy, both (E)- and (Z)-2-bromo-2-butene isomers typically display three distinct resonances. chegg.com These correspond to the vinylic proton (-CH=C), the methyl group attached to the bromine-bearing carbon (-C(Br)CH₃), and the second methyl group (-CHCH₃). chegg.com The vinylic proton signal generally appears in the range of δ 5.5-6.0 ppm. chegg.com The resonance for the methyl group attached to the carbon with the bromine atom is observed between δ 2.0 and 2.5 ppm, while the other methyl group's signal is found between δ 1.5 and 2.0 ppm. chegg.com

While the chemical shifts are similar for both isomers, subtle differences and spin-spin coupling patterns can aid in their differentiation. The coupling between the vinylic proton and the adjacent methyl protons provides valuable structural information.

Interactive Data Table: ¹H NMR Chemical Shifts (ppm) for 2-Bromo-2-butene (B89217) Isomers

| Isomer | Vinylic Proton (-CH=C) | Methyl Group (-C(Br)CH₃) | Methyl Group (-CHCH₃) |

| (E) | ~5.5-6.0 | ~2.0-2.5 | ~1.5-2.0 |

| (Z) | ~5.5-6.0 | ~2.0-2.5 | ~1.5-2.0 |

Note: The exact chemical shifts can vary depending on the solvent and the specific experimental conditions.

Carbon (¹³C) NMR Spectroscopy for Skeletal Confirmation

¹³C NMR spectroscopy provides direct evidence for the carbon framework of this compound. The spectra of both the (E) and (Z) isomers are expected to show four distinct signals, corresponding to the four unique carbon atoms in the molecule. The chemical shifts of the sp² hybridized carbons of the double bond are particularly informative. The carbon atom bonded to the bromine will be significantly deshielded.

Interactive Data Table: Representative ¹³C NMR Chemical Shifts (ppm) for this compound Isomers

| Carbon Atom | (E)-Isomer (Predicted) | (Z)-Isomer (Predicted) |

| C1 (-CH₃) | ~12-20 | ~15-25 |

| C2 (=C(Br)-) | ~110-125 | ~110-125 |

| C3 (=CH-) | ~120-135 | ~120-135 |

| C4 (-CH₃) | ~20-30 | ~20-30 |

Note: These are predicted ranges. Actual values may differ based on experimental conditions.

Advanced NMR Techniques (e.g., NOESY, C-H Correlation, TOCSY) for Stereoisomer Differentiation

While one-dimensional NMR provides foundational data, two-dimensional NMR techniques are often essential for the definitive differentiation of the (E) and (Z) isomers of this compound. chegg.com

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is particularly powerful for distinguishing between the E and Z isomers by identifying protons that are close in space. chegg.comresearchgate.net In the (Z)-isomer, a cross-peak is expected between the vinylic proton and the protons of the methyl group on the same side of the double bond. researchgate.net Conversely, in the (E)-isomer, a NOESY correlation would be observed between the vinylic proton and the protons of the methyl group on the opposite side of the double bond. researchgate.net

Carbon-Hydrogen Correlation (C-H Correlation): Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) establish correlations between protons and the carbon atoms to which they are attached (one-bond for HSQC) or to which they are coupled over multiple bonds (HMBC). This helps to unambiguously assign the proton and carbon signals.

Total Correlation Spectroscopy (TOCSY): TOCSY experiments reveal correlations between all protons within a spin system, not just those that are directly coupled. libretexts.org This can be used to confirm the coupling network within the molecule and further support the structural assignment. libretexts.org

Infrared (IR) and Raman Spectroscopy in Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. docbrown.info These spectra provide a characteristic "fingerprint" for this compound and can be used to identify key functional groups.

The IR spectrum of this compound will show characteristic C-H stretching vibrations. brainly.com The C=C double bond stretching vibration is expected to appear in the region of 1650 cm⁻¹. brainly.com The C-Br stretching vibration typically occurs in the lower frequency region of the spectrum, around 500-600 cm⁻¹. docbrown.info While subtle differences in the vibrational frequencies and intensities between the (E) and (Z) isomers may exist, they can be difficult to resolve without high-resolution instrumentation and computational analysis.

Interactive Data Table: Key Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| C-H Stretch (sp³ CH₃) | 2850-3000 |

| C-H Stretch (sp² =C-H) | 3010-3100 |

| C=C Stretch | ~1650 |

| C-Br Stretch | 500-600 |

Mass Spectrometry (MS) for Molecular Fragmentation Studies

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion ([M]⁺), which can then undergo fragmentation. nist.govnist.gov

Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a pair of peaks (M and M+2) of similar intensity. docbrown.info For this compound (C₄H₇Br), the molecular ion peaks would be observed at m/z 134 and 136. The fragmentation pattern will show characteristic losses, such as the loss of a bromine atom or a methyl group, providing further confirmation of the structure.

Interactive Data Table: Expected Key Ions in the Mass Spectrum of this compound

| Ion | m/z (mass-to-charge ratio) | Description |

| [C₄H₇⁷⁹Br]⁺ | 134 | Molecular ion with ⁷⁹Br |

| [C₄H₇⁸¹Br]⁺ | 136 | Molecular ion with ⁸¹Br |

| [C₄H₇]⁺ | 55 | Loss of Bromine |

| [C₃H₄Br]⁺ | 119/121 | Loss of a methyl group |

Reaction Mechanisms and Reactivity Profiles of 2 Bromo 2 Butene

Elimination Reactions

Elimination reactions of 2-bromo-2-butene (B89217), a vinylic halide, are fundamental to its reactivity profile. These reactions typically proceed via an E2 mechanism, leading to the formation of alkynes or dienes.

Mechanisms of E2 Elimination: Stereochemical Requirements (Anti-Coplanar Geometry)

The bimolecular elimination (E2) reaction is a concerted, one-step process where a base removes a proton (H⁺) and the leaving group (Br⁻) departs simultaneously. vedantu.com This mechanism necessitates a specific spatial arrangement of the atoms involved, known as an anti-coplanar or anti-periplanar geometry. jove.commgscience.ac.in In this conformation, the hydrogen atom to be abstracted and the bromine atom are positioned on opposite sides of the carbon-carbon single bond, with their bonds lying in the same plane, at a dihedral angle of 180°. mgscience.ac.in This alignment allows for the smooth transition of the C-H bonding electrons to form the new π bond of the resulting alkyne, as the C-Br bond breaks. vedantu.comjove.com

The preference for the anti-periplanar arrangement is due to it representing the most stable staggered conformation, which minimizes steric hindrance between the incoming base and the leaving group. vedantu.comjove.com This stereochemical requirement is a critical factor in determining the feasibility and rate of E2 reactions. mgscience.ac.in While a syn-coplanar arrangement (0° dihedral angle) is theoretically possible, it corresponds to a higher energy eclipsed conformation and is generally disfavored. mgscience.ac.in

Regioselectivity and Zaitsev's Rule in Alkene Product Formation

When an elimination reaction can result in the formation of more than one constitutional isomer of an alkene, the regioselectivity of the reaction becomes a key consideration. Zaitsev's rule is an empirical principle used to predict the major product in such cases. libretexts.orglibretexts.org The rule states that the more substituted (and therefore more stable) alkene will be the major product. libretexts.orglibretexts.org

In the context of a molecule like this compound, if elimination were to occur from an analogous saturated alkyl halide such as 2-bromobutane (B33332), there are two distinct sets of β-hydrogens that can be removed. libretexts.org Abstraction of a hydrogen from the methyl group (C1) would lead to the formation of 1-butene (B85601), while removal of a hydrogen from the methylene (B1212753) group (C3) would yield 2-butene (B3427860). libretexts.orglibretexts.org According to Zaitsev's rule, the major product would be the more highly substituted 2-butene. libretexts.orglibretexts.org The stability of the resulting alkene is the primary driving force, with the transition state leading to the more stable product being lower in energy. jove.com

It is important to note that the choice of base can influence the regiochemical outcome. While small, strong bases like hydroxide (B78521) or ethoxide favor the Zaitsev product, sterically hindered (bulky) bases such as potassium tert-butoxide can lead to the formation of the less substituted alkene, known as the Hofmann product, due to steric hindrance. msu.edupressbooks.pub

Nucleophilic Substitution Reactions

This compound, as a vinylic halide, can undergo nucleophilic substitution reactions, although its reactivity is different from that of saturated alkyl halides. cymitquimica.com The primary pathways to consider are the Sₙ1 and Sₙ2 mechanisms.

Sₙ1 and Sₙ2 Pathways: Factors Influencing Reaction Course

The Sₙ2 (substitution, nucleophilic, bimolecular) mechanism involves a one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. numberanalytics.commasterorganicchemistry.com This "backside attack" is characteristic of Sₙ2 reactions. masterorganicchemistry.com However, for a vinylic halide like this compound, the Sₙ2 pathway is generally disfavored. quora.com The sp² hybridized carbon of the double bond and the surrounding substituents create significant steric hindrance, making the backside approach of the nucleophile difficult. quora.com Furthermore, the nucleophile would have to approach the electron-rich double bond, leading to electrostatic repulsion. quora.com

The Sₙ1 (substitution, nucleophilic, unimolecular) mechanism is a two-step process that begins with the departure of the leaving group to form a carbocation intermediate. slideshare.net The nucleophile then attacks this carbocation in the second step. In the case of this compound, the resulting vinylic carbocation is highly unstable, making the Sₙ1 pathway also energetically unfavorable under normal conditions. quora.com

Factors that influence the course of nucleophilic substitution include the structure of the substrate, the strength of the nucleophile, the nature of the leaving group, and the solvent. libretexts.org For vinylic halides, the inherent instability of the intermediates in both Sₙ1 and Sₙ2 pathways makes these reactions challenging. quora.com

Stereochemical Outcomes in Substitution Processes

The stereochemistry of a substitution reaction is directly linked to its mechanism. A hypothetical Sₙ2 reaction on a chiral vinylic halide would proceed with inversion of configuration at the carbon center, a phenomenon known as Walden inversion. masterorganicchemistry.com This is a direct consequence of the backside attack by the nucleophile. masterorganicchemistry.com

In contrast, an Sₙ1 reaction typically leads to a mixture of stereoisomers (racemization) if the carbon atom becomes a chiral center in the product. This is because the carbocation intermediate is planar, allowing the nucleophile to attack from either face with equal probability. pearson.com However, given the high energy barrier to forming a vinylic carbocation, the Sₙ1 pathway is not a common route for this compound. quora.com

Electrophilic Addition Reactions Across the Double Bond

The carbon-carbon double bond in this compound is a region of high electron density, making it susceptible to attack by electrophiles. docbrown.info Electrophilic addition reactions involve the breaking of the π bond and the formation of two new σ bonds.

A classic example is the addition of a halogen, such as bromine (Br₂). jove.com In this reaction, the bromine molecule becomes polarized as it approaches the double bond, and one bromine atom acts as an electrophile. docbrown.info This leads to the formation of a cyclic bromonium ion intermediate, where the bromine atom is bonded to both carbons of the original double bond. docbrown.infojove.com The bromide ion (Br⁻) then acts as a nucleophile, attacking one of the carbons of the bromonium ion from the side opposite the bromine bridge. alrasheedcol.edu.iq This anti-addition results in the formation of a trans-dihaloalkane. jove.com For instance, the addition of bromine to 2-butene yields 2,3-dibromobutane (B42614). alrasheedcol.edu.iq

When a conjugated diene undergoes electrophilic addition, such as the addition of HBr to 1,3-butadiene, a mixture of 1,2- and 1,4-addition products is often observed. libretexts.orgchemistrynotmystery.com This is due to the formation of a resonance-stabilized allylic carbocation intermediate. libretexts.orgchemistrynotmystery.com While this compound itself is not a conjugated diene, understanding these principles is crucial for predicting the outcomes of reactions involving related structures.

The table below provides a summary of the key reaction types discussed:

| Reaction Type | Mechanism | Key Features | Typical Products |

| Elimination | E2 | Requires anti-coplanar geometry; follows Zaitsev's rule with small bases. | Alkynes, Dienes |

| Nucleophilic Substitution | Sₙ1 / Sₙ2 | Generally disfavored due to steric hindrance (Sₙ2) and unstable carbocation (Sₙ1). | Substituted Alkenes |

| Electrophilic Addition | Halogenation | Proceeds via a cyclic bromonium ion intermediate; results in anti-addition. | Dihaloalkanes |

Halogenation (e.g., Bromine Addition) and Stereospecificity

The halogenation of alkenes, such as the addition of bromine (Br₂), is a fundamental reaction in organic chemistry. When this compound reacts with bromine, the reaction proceeds via an electrophilic addition mechanism. The π electrons of the alkene's double bond attack one of the bromine atoms, displacing the other as a bromide ion. This initial attack leads to the formation of a cyclic bromonium ion intermediate. acs.orglibretexts.org This three-membered ring structure is key to the stereochemical outcome of the reaction. rsc.orgscribd.com

The formation of the bridged bromonium ion prevents free rotation around the carbon-carbon bond and shields one face of the molecule. acs.orgrsc.org Consequently, the bromide ion, acting as a nucleophile, can only attack from the side opposite to the bridging bromine atom. acs.orgscribd.com This "anti-addition" is a stereospecific process, meaning that the stereochemistry of the starting alkene determines the stereochemistry of the product. libretexts.orgmdpi.com For instance, the bromination of (Z)-2-butene yields a racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromobutane, while the bromination of (E)-2-butene produces the meso compound (2R,3S)-2,3-dibromobutane. mdpi.comwikipedia.org

Applying this to this compound, the addition of bromine would also proceed via an anti-addition mechanism, leading to a tribromo-substituted butane (B89635). The specific stereoisomers formed would depend on the starting (E) or (Z) isomer of this compound.

Table 1: Stereochemical Outcome of Bromine Addition to Butene Isomers

| Starting Alkene | Product(s) | Stereochemistry of Addition |

| (Z)-2-Butene | Racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromobutane | Anti-addition mdpi.comwikipedia.org |

| (E)-2-Butene | Meso-(2R,3S)-2,3-dibromobutane | Anti-addition mdpi.comwikipedia.org |

Hydrohalogenation and Hydrogenation Mechanisms

Hydrohalogenation

The addition of hydrogen halides (HX), such as hydrogen bromide (HBr), to this compound is an electrophilic addition reaction. The mechanism typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms, leading to the formation of the more stable carbocation intermediate. sigmaaldrich.comnih.gov In the case of this compound, both vinylic carbons have one substituent other than hydrogen, but the electronic effect of the bromine atom will influence the regioselectivity. The reaction is initiated by the protonation of the double bond by the hydrogen halide to form a carbocation. stackexchange.comacs.org The halide ion then attacks the carbocation to form the final product. stackexchange.comacs.org

Under radical conditions, for example, in the presence of peroxides, the hydrobromination of alkenes can proceed via an anti-Markovnikov addition mechanism. sigmaaldrich.com This free-radical chain reaction is specific to HBr. sigmaaldrich.com

Hydrogenation

Catalytic hydrogenation is a reduction reaction that involves the addition of hydrogen (H₂) across the double bond to form an alkane. middlebury.edu This reaction is typically carried out using a metal catalyst, such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). researchgate.net The reaction is generally thermodynamically favorable but requires a catalyst to overcome the high activation energy. middlebury.edu

The mechanism involves the adsorption of both the alkene and molecular hydrogen onto the surface of the catalyst. The hydrogen atoms are then added to the same face of the double bond, a process known as syn-addition. For this compound, catalytic hydrogenation would yield 2-bromobutane. The use of heterogeneous catalysts like Pd/C allows for easy separation from the reaction mixture and high selectivity under mild conditions.

Cycloaddition Reactions (e.g., Diels-Alder)

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. In a typical Diels-Alder reaction, the dienophile is rendered electron-poor by the presence of electron-withdrawing groups.

This compound, as a substituted alkene, has the potential to act as a dienophile. The bromine atom is an electron-withdrawing group, which can activate the double bond for reaction with a diene. However, the reactivity of vinyl halides as dienophiles can be influenced by various factors, and Lewis acid catalysis is sometimes employed to enhance reactivity and control selectivity in reactions involving challenging dienophiles. sigmaaldrich.com While specific studies detailing this compound as a dienophile are not prevalent, related compounds like 2-bromo-1,3-butadienes have been shown to be effective substrates in Diels-Alder reactions, where the resulting vinyl bromide cycloadducts can undergo further transformations. rsc.org This suggests that the bromo-substituted double bond can participate in such cycloadditions, with the bromine atom serving as a handle for subsequent chemical modifications. rsc.org

Organometallic Reactions and Cross-Coupling Chemistry

Grignard Reagent Formation and Subsequent Transformations

Vinyl halides, including this compound, can react with magnesium metal in an ether solvent, typically tetrahydrofuran (B95107) (THF), to form Grignard reagents. This reaction involves the insertion of magnesium into the carbon-bromine bond, creating a highly reactive organomagnesium compound. The resulting Grignard reagent from this compound is but-2-en-2-ylmagnesium bromide.

The carbon-magnesium bond in a Grignard reagent is highly polarized, rendering the carbon atom nucleophilic and basic. This makes Grignard reagents extremely useful in organic synthesis for forming new carbon-carbon bonds. They readily react with a wide range of electrophiles. For example, reaction with water or other protic sources will protonate the carbanion, converting it back to an alkene (in this case, a mixture of butene isomers). More synthetically useful transformations involve reactions with carbonyl compounds (aldehydes, ketones, esters) to form alcohols, or with carbon dioxide to form carboxylic acids.

Table 2: Formation and General Reactivity of the Grignard Reagent from this compound

| Reactant | Reagents | Product Type |

| This compound | Mg, THF | But-2-en-2-ylmagnesium bromide (Grignard Reagent) |

| But-2-en-2-ylmagnesium bromide | 1. Aldehyde/Ketone2. H₃O⁺ | Tertiary Alcohol |

| But-2-en-2-ylmagnesium bromide | 1. CO₂2. H₃O⁺ | α,β-Unsaturated Carboxylic Acid |

| But-2-en-2-ylmagnesium bromide | H₂O | Butenes |

Catalytic Cross-Coupling Methodologies with this compound

This compound is a valuable substrate in various palladium-catalyzed cross-coupling reactions, which are powerful methods for carbon-carbon bond formation. The vinyl bromide moiety allows for coupling with a wide range of organometallic reagents or alkenes.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid) with an organic halide. This compound can be coupled with vinyl or aryl boronic acids in the presence of a palladium catalyst and a base. These reactions are known for their high stereoselectivity, often proceeding with retention of the double bond geometry.

Heck Reaction: The Heck reaction involves the coupling of a vinyl or aryl halide with an alkene in the presence of a palladium catalyst and a base. This compound, as a vinyl bromide, can be coupled with various alkenes like acrylates or styrenes to produce conjugated dienes. The use of specific palladium-tetraphosphine ligand systems can lead to high yields and stereoselectivity, favoring the formation of (E,E)-1,3-dienes. Recent developments include visible-light-driven Heck reactions of internal vinyl bromides under mild conditions.

Cross-Metathesis: Stereoretentive cross-metathesis reactions using molybdenum or ruthenium catalysts have been developed for coupling olefins with (Z)- or (E)-2-bromo-2-butene. This strategy allows for the synthesis of a variety of E- or Z-trisubstituted alkenyl bromides, which are versatile intermediates in organic synthesis.

Table 3: Overview of Cross-Coupling Reactions with this compound

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Base | Substituted Styrenes or Dienes |

| Heck Reaction | Alkene (e.g., Styrene, Acrylate) | [Pd(η³-C₃H₅)Cl]₂/Tedicyp, Base | Conjugated 1,3-Dienes |

| Cross-Metathesis | Olefin | Mo or Ru MAP complexes | Trisubstituted Alkenyl Bromides |

Stereochemical Investigations and Isomerization Dynamics

E/Z Isomerism and Configurational Stability

2-Bromo-2-butene (B89217) exists as two geometric isomers: (E)-2-bromo-2-butene and (Z)-2-bromo-2-butene. nih.gov This isomerism arises from the restricted rotation around the carbon-carbon double bond. The stability of these isomers is a critical factor in stereochemical studies. Generally, for simple alkenes, the trans (or E) isomer is thermodynamically more stable than the cis (or Z) isomer due to reduced steric repulsion between bulky substituent groups. uop.edu.pkmsu.edu In this compound, the E isomer, where the higher priority groups (bromine and the methyl group on the other carbon) are on opposite sides of the double bond, is generally the more stable configuration. allen.in

The designation of E and Z isomers is based on the Cahn-Ingold-Prelog (CIP) priority rules. uop.edu.pklibretexts.org For each carbon of the double bond, the substituents are assigned a priority based on atomic number. allen.in In this compound, on one carbon, bromine has a higher priority than the methyl group. On the other carbon, the methyl group has a higher priority than the hydrogen atom. libretexts.orglibretexts.org In the (Z)-isomer, the high-priority groups are on the same side of the double bond, while in the (E)-isomer, they are on opposite sides. allen.in It is important to note that while the cis/trans nomenclature can sometimes be used, the E/Z system is unambiguous and universally applicable, especially for molecules with multiple or different substituents. uop.edu.pklibretexts.orgstackexchange.com

Distinguishing between the (E)- and (Z)-isomers of this compound can be challenging using basic one-dimensional 1H NMR spectroscopy, as both isomers show similar resonances. chegg.com However, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to differentiate them. chegg.com

| Isomer | Arrangement of Priority Groups | Relative Stability |

|---|---|---|

| (E)-2-bromo-2-butene | Opposite sides | More stable |

| (Z)-2-bromo-2-butene | Same side | Less stable |

Influence of Stereoisomerism on Reaction Pathways and Product Distribution

The stereochemistry of the starting this compound isomer significantly dictates the stereochemical outcome of its reactions, a concept known as stereospecificity. alrasheedcol.edu.iqquora.comquora.com This is particularly evident in addition and elimination reactions.

In elimination reactions, such as the E2 (bimolecular elimination) reaction, the geometry of the starting material influences the formation of different alkene products. The reaction of 2-bromo-2,3-dimethylbutane, a related compound, with a base can lead to either the more substituted (Zaitsev product) or less substituted (Hofmann product) alkene, depending on the steric bulk of the base. vaia.compearson.com For 2-bromobutane (B33332), E2 elimination with a small, strong base like ethoxide predominantly yields the more stable trans-2-butene over the cis-2-butene (B86535). libretexts.org This preference is attributed to the lower energy of the transition state leading to the trans product. libretexts.org The stereochemistry of the elimination reactions of 2-bromobutane has been studied to determine the product distribution. oup.com

Addition reactions to the different isomers of this compound also yield stereochemically distinct products. For instance, the addition of bromine to cis-2-butene yields a racemic mixture of 2,3-dibromobutane (B42614), while the addition to trans-2-butene produces the meso compound. alrasheedcol.edu.iqquora.com This stereospecificity is a hallmark of reactions proceeding through a bromonium ion intermediate, where the addition of the two bromine atoms occurs in an anti fashion. alrasheedcol.edu.iq The stereoselectivity of a reaction refers to the preferential formation of one stereoisomer over another. alrasheedcol.edu.iqslideshare.net Reactions of this compound isomers can be highly stereoselective, leading to a specific diastereomer or a pair of enantiomers as the major product. alrasheedcol.edu.iq For example, in cross-coupling reactions with Grignard reagents, the starting E/Z ratio of this compound influences the stereochemistry of the product.

| Starting Isomer | Product | Stereochemical Outcome |

|---|---|---|

| cis-2-Butene | (±)-2,3-Dibromobutane | Racemic mixture alrasheedcol.edu.iqquora.com |

| trans-2-Butene | meso-2,3-Dibromobutane | Meso compound alrasheedcol.edu.iqquora.com |

Catalytic and Photochemical Isomerization of Butene Derivatives

The interconversion between E and Z isomers of butene derivatives can be achieved through catalytic or photochemical methods. researchgate.netscribd.com This isomerization is a powerful tool for synthesizing specific isomers that may be less thermodynamically stable. scribd.com

Catalytic Isomerization: A variety of catalysts can promote the isomerization of the carbon-carbon double bond in olefins. researchgate.net These include acid catalysts, base catalysts, and transition metal complexes. researchgate.netpolimi.it For instance, iridium catalysts have been developed for the selective isomerization of 1-butene (B85601) derivatives to either 2-alkenes or 3-alkenes. chemrxiv.org Palladium-catalyzed isomerization of terminal olefins can produce trans-2-olefins with high selectivity. organic-chemistry.org The choice of catalyst and reaction conditions can control the position and geometry of the double bond. polimi.it

Photochemical Isomerization: Light can be used to induce the isomerization of alkenes, a process known as photoisomerization. oit.edu This method is particularly useful for obtaining the less stable Z-isomer from the more stable E-isomer. scribd.com The process involves the absorption of light, which excites the molecule to an electronic state where rotation around the carbon-carbon single bond becomes possible. oit.edu Upon relaxation back to the ground state, both isomers can be formed. The photostationary state, or the equilibrium mixture of isomers under irradiation, depends on the wavelength of light and the presence of photosensitizers. beilstein-journals.org The photochemical isomerization of haloalkenes has been a subject of study, with irradiation leading to the formation of vinyl cations in some cases. The use of photosensitizers can facilitate isomerization by transferring energy to the alkene, promoting the E/Z isomerization. beilstein-journals.org

| Method | Description | Key Features |

|---|---|---|

| Catalytic Isomerization | Uses catalysts (acid, base, transition metals) to facilitate double bond migration and E/Z interconversion. researchgate.net | Can be highly selective for a specific isomer depending on the catalyst. chemrxiv.orgorganic-chemistry.org |

| Photochemical Isomerization | Utilizes light energy to overcome the rotational barrier of the double bond. oit.edu | Effective for synthesizing thermodynamically less stable isomers. scribd.com Can be controlled by wavelength and photosensitizers. beilstein-journals.org |

Computational and Theoretical Chemistry Studies

Ab Initio and Semi-Empirical Methods in Conformational Analysis

While DFT is a form of ab initio ("from the beginning") calculation, the term often refers to wavefunction-based methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2). nih.govacs.org These methods, along with more affordable semi-empirical techniques, are crucial for conformational analysis, especially for flexible molecules. rdd.edu.iq

For molecules like 2-bromo-2-butene (B89217), which has isomers and potential rotational barriers around single bonds, these methods can determine the relative energies of different conformers. A study on 2-bromobutane (B33332), a related saturated compound, used ab initio (HF/6-311+G(d,p)) calculations to investigate its three distinguishable conformers (gauche+, anti, gauche-). researchgate.net The calculations predicted relative populations of the conformers, which were then compared to experimental gas-phase electron diffraction data. researchgate.net Such studies on similar molecules demonstrate the methodology that can be applied to this compound to understand its conformational landscape. acs.orgrsc.org For example, ab initio calculations on 3-fluoro-1-butene (B14630921) determined the enthalpy differences between its stable conformers and mapped the potential function for internal rotation. acs.org

Molecular Dynamics Simulations for Reactive Intermediates

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a "movie" of molecular behavior. acs.org When combined with quantum mechanical methods (QM/MM) or reactive force fields, MD can be used to study complex reaction dynamics and short-lived reactive intermediates. acs.orgaip.org

For haloalkenes, MD simulations can visualize reaction pathways, solvation effects, and the structures of intermediates in processes like photodissociation. aip.orgresearchgate.net Time-resolved X-ray solution scattering experiments, often interpreted with the aid of MD simulations and quantum calculations, have been used to study the reaction dynamics of haloalkanes. aip.org These techniques can reveal the structures of transient species like radicals that may form during reactions of this compound. Reactive MD simulations offer a powerful tool for automatically discovering reaction networks and calculating the rate constants for elementary steps, including those involving fleeting intermediates. acs.org

Chemometric Approaches for Structure-Reactivity Relationships

Chemometrics uses statistical and mathematical methods to analyze chemical data. jocpr.com In the context of computational chemistry, it is often used to develop Quantitative Structure-Activity Relationships (QSAR) or Quantitative Structure-Property Relationships (QSPR). researchgate.netdiva-portal.org These models correlate calculated molecular descriptors (e.g., electronic properties, steric parameters) with experimental reactivity or properties. stanford.edu

For a series of butene derivatives, including bromo-substituted butenes, chemometric methods like Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) have been applied to a set of DFT-calculated descriptors. researchgate.netjocpr.com This analysis helps to identify the key variables responsible for the observed reactivity and to classify compounds based on their chemical behavior. jocpr.com Such an approach could be used to build a predictive model for the reactivity of this compound in a specific class of reactions (e.g., dehalogenation) by correlating its computed descriptors with reaction rates observed for a series of related haloalkenes. muni.czresearchgate.net

Advanced Applications in Synthetic Organic Chemistry

Synthesis of Complex Catechol Derivatives and Mono-annelated Benzenes

2-Bromo-2-butene (B89217) is a key intermediate in the synthesis of substituted catechol derivatives and mono-annelated benzenes. lookchem.comscientificlabs.iescbt.comguidechem.comthermofisher.in These structural motifs are fundamental to the development of a wide array of biologically active molecules. The reactivity of this compound allows it to readily participate in both elimination and substitution reactions, making it an invaluable tool for organic chemists.

In the synthesis of mono-annelated benzenes, a Grignard reagent derived from a cis/trans mixture of this compound can be reacted with a compound like 2,3-dibromobicyclooctene. marquette.edu Following an aqueous workup, this reaction yields a mixture of trienes. marquette.edu This crude mixture can then be cyclized and aromatized to produce the desired mono-annelated benzene (B151609) structure. marquette.edu This method highlights the utility of this compound in constructing complex cyclic systems. marquette.edu

| Reactant 1 | Reactant 2 | Product Type | Reference |

| Grignard reagent of this compound | 2,3-dibromobicyclooctene | Mono-annelated benzene | marquette.edu |

| This compound | Nucleophiles | Substituted catechol derivatives |

Precursor for Bioactive Compounds and Pharmaceutical Intermediates

The ability of this compound to form new carbon-carbon bonds makes it an essential precursor for the synthesis of complex molecular structures with biological activity. It is frequently employed as a building block in the preparation of various pharmaceutical intermediates and bioactive compounds. myskinrecipes.comyacooscience.com Its role as an intermediate is critical in the production of a range of medicinal compounds. lookchem.com

For instance, derivatives of this compound are used in the synthesis of compounds that are investigated as potential inhibitors or activators within biochemical pathways. The versatility of this compound also extends to its use in the creation of key intermediates for drugs like Aliskiren, a potent antihypertensive agent. google.com Specifically, a related compound, trans-1,4-dibromo-2-butene, is a crucial intermediate in the synthesis of Aliskiren. google.com

Application in Agrochemical Synthesis

This compound and its isomers are utilized as intermediates in the production of agrochemicals. myskinrecipes.comlookchem.comontosight.ai These applications contribute to the development of substances that enhance agricultural productivity and provide pest control. For example, 2,3-dibromo-2-butene-1,4-diol, a related derivative, is known for its herbicidal, bactericidal, and insecticidal properties. google.com The reactivity of the bromine-containing butene structure allows for its incorporation into a variety of molecules designed for agricultural use. myskinrecipes.comlookchem.com The fluorinated derivatives of bromo-butene have also found applications in the development of agrochemicals and advanced materials. researchgate.net

Stereocontrolled Synthesis of Natural Product Fragments (e.g., Phomactin A, Ambrein)

A significant application of this compound lies in the stereocontrolled synthesis of fragments of complex natural products. bc.eduacs.orgresearchgate.net Recent research has demonstrated a stereoretentive strategy for cross-metathesis (CM) between various olefins and either Z- or E-2-bromo-2-butene. bc.eduacs.orgresearchgate.netnih.govx-mol.comresearchgate.net This method allows for the creation of an assortment of E- or Z-trisubstituted alkenyl bromides, which are valuable building blocks. bc.eduacs.orgresearchgate.netnih.govx-mol.comresearchgate.net

This catalytic process is particularly useful for generating products that contain polar functional groups, such as amines or alcohols, as well as sterically hindered alkenes. bc.eduacs.orgresearchgate.netnih.gov The utility of this approach has been showcased in the concise and stereocontrolled synthesis of an unsaturated fragment of Phomactin A and in the total synthesis of diastereo- and enantiomerically enriched pure ambrein. bc.eduacs.orgresearchgate.netnih.govx-mol.comresearchgate.net The reactions are often catalyzed by molybdenum (Mo) monoaryloxide pyrrolide (MAP) complexes. bc.eduacs.orgresearchgate.netnih.govx-mol.comresearchgate.net

| Natural Product Fragment | Key Reagent | Catalyst Type | Reference |

| Phomactin A fragment | Z- or E-2-bromo-2-butene | Mo monoaryloxide pyrrolide (MAP) | bc.eduacs.orgresearchgate.netnih.gov |

| Ambrein | Z- or E-2-bromo-2-butene | Mo monoaryloxide pyrrolide (MAP) | bc.eduacs.orgresearchgate.netnih.gov |

Synthesis of Aminobutenes and Related Derivatives

This compound serves as a precursor for the synthesis of various aminobutene derivatives. One notable example involves the synthesis of 1-bromo-2-amino-3-butene derivatives from homoallylic trichloroacetimidates. rsc.org This reaction proceeds through a domino bromo-cyclization and elimination pathway when heated with N-bromoacetamide in DMF. rsc.org This method provides a practical route to these valuable amino-containing structures. rsc.org Additionally, bis(4-amino-2-bromo-6-methoxy)azobenzene derivatives have been synthesized, which have potential applications as photoswitches in biological systems. beilstein-journals.org

Catalysis and Polymerization Studies

Role in Catalytic Olefin Metathesis

Recent advancements in catalysis have positioned 2-bromo-2-butene (B89217) as a valuable partner in stereocontrolled cross-metathesis reactions, enabling the synthesis of stereochemically defined trisubstituted alkenyl bromides. iupac.org These products are significant building blocks in the synthesis of bioactive natural products. iupac.orgcore.ac.uk

A significant strategy has been developed for the stereoretentive cross-metathesis (CM) between various olefins and either the (Z)- or (E)-isomer of this compound. iupac.org This method allows the original stereochemistry of the double bond in the starting materials to be largely retained in the product. The process is effective for cross-metathesis with tri-, di-, and monosubstituted olefins, yielding an array of (E)- or (Z)-trisubstituted alkenyl bromides. iupac.orggoogle.com This catalytic process is robust enough to generate products containing polar functional groups, such as amines and alcohols, as well as sterically demanding α- or β-branched alkenes. iupac.orggoogle.com The utility of this strategy has been demonstrated in the concise, stereocontrolled synthesis of complex molecules like an unsaturated fragment of phomactin A and ambrein. iupac.org

Table 1: Representative Stereoretentive Cross-Metathesis Reactions with this compound

| Olefin Partner | Catalyst | This compound Isomer | Product Stereochemistry | Application/Significance |

| Trisubstituted Olefins | Mo MAP Complex | (Z) or (E) | Retained (Z) or (E) | Synthesis of complex natural product fragments. iupac.org |

| (Z)- or (E)-Disubstituted Olefins | Mo MAP Complex | (Z) or (E) | Retained (Z) or (E) | Access to diverse trisubstituted alkenyl bromides. |

| Monosubstituted Olefins | Mo MAP Complex | (Z) or (E) | Retained (Z) or (E) | Generation of sterically hindered alkenes. iupac.org |

| Olefins with Polar Moieties | Mo MAP Complex | (Z) or (E) | Retained (Z) or (E) | Compatibility with functional groups like alcohols and amines. google.com |

The success of these stereoretentive strategies is largely attributed to the use of specific high-oxidation-state molybdenum (Mo) monoaryloxide pyrrolide (MAP) complexes as catalysts. iupac.org These catalysts, some of which are commercially available, are highly effective for the majority of these transformations. iupac.orggoogle.com

Incorporation into Polymer Systems

The incorporation of this compound into polymer chains is an area of interest due to the potential for introducing functionality and influencing polymer properties. However, as an internal olefin, its polymerization presents distinct mechanistic challenges compared to more common terminal α-olefins.

The specific configuration of the double bond, whether (E) or (Z), in monomers like this compound is studied for its potential influence on the properties of the resulting polymers. While research has explored the incorporation of brominated monomers to enhance thermal stability and mechanical properties in various polymer systems, specific, detailed studies quantifying the thermal and mechanical properties of homopolymers or copolymers derived directly from this compound are not prominent in the surveyed literature. ontosight.ai The incorporation of fluorine and bromine atoms into other butene-based copolymers is known to impart exceptional thermal and chemical stability. ontosight.ai

Direct studies on the copolymerization of this compound with ethylene (B1197577) are not readily found in the scientific literature. However, research on the copolymerization of other internal olefins provides insight into the expected behavior. Aliphatic internal olefins are known to hardly homopolymerize and exhibit a much lower copolymerization rate with ethylene compared to α-olefins when using coordinate organometallic catalysts. iupac.org For instance, with vanadium-based catalysts, 2-butene (B3427860) copolymerizes with ethylene more slowly than α-olefins, a trend that suggests this compound would also display low reactivity. iupac.org

Conversely, the copolymerization of ethylene with functional ω-bromo-α-olefins, such as 11-bromo-1-undecene, has been successfully achieved using metallocene catalysts. researchgate.netcymitquimica.com In these cases, the bromine functionality is located at the end of a long alkyl chain, and the polymerizable group is a terminal double bond, which is significantly more reactive in these systems than an internal one. These studies show that incorporating bromine into polyethylene (B3416737) is feasible, but the reactivity is highly dependent on the monomer structure. researchgate.net

Given its structure as an internal olefin, the polymerization of this compound would likely proceed through specialized mechanisms distinct from standard radical or vinyl polymerization.

Coordinated Anionic Mechanism: Internal aliphatic olefins generally exhibit low reactivity towards anionic polymerization catalysts. iupac.org However, they can be copolymerized with ethylene using specific organometallic catalysts, such as those based on vanadium, through a coordinated ionic polymerization mechanism. iupac.org This process involves the coordination of the monomer to the transition metal center, followed by its insertion into the growing polymer chain. iupac.orgresearchgate.net The stereospecificity of such polymerizations is highly dependent on the nature of the catalyst and steric factors of the monomer. iupac.org

Chain Walking: A more sophisticated mechanism for polymerizing internal olefins involves "chain walking" (also known as chain running or migration), which is characteristic of certain late-transition metal catalysts, particularly those based on palladium (Pd) and nickel (Ni) with α-diimine ligands. wikipedia.orgacs.org In this process, after an initial insertion, the metal catalyst can migrate along the polymer chain via a series of β-hydride elimination and re-insertion steps. wikipedia.orgacs.org This "walking" allows the catalyst to move from an internal position to a less sterically hindered terminal position before the next monomer insertion occurs. acs.org This mechanism can produce unique polymer microstructures, including branched polymers from ethylene alone or linear polymers from α-olefins. wikipedia.orgscirp.org For an internal olefin like this compound, a chain-walking catalyst could potentially isomerize the double bond or "walk" past the substitution to enable propagation, though the presence of the bromo-substituent would significantly influence catalyst activity and stability. acs.orgmdpi.com

Catalytic Alkylation Reactions Involving 2-Butene and Related Halides

The alkylation of isobutane (B21531) with light olefins, particularly 2-butene, is a cornerstone of the petroleum refining industry, aimed at producing high-octane gasoline components known as alkylate. This alkylate is primarily composed of trimethylpentanes (TMPs) and dimethylhexanes (DMHs), which are highly branched alkanes prized for their excellent anti-knock properties. The reaction is traditionally catalyzed by corrosive liquid acids like sulfuric acid (H₂SO₄) and hydrofluoric acid (HF). nih.govsemanticscholar.org However, significant environmental and safety concerns associated with these catalysts have driven extensive research into alternative systems. semanticscholar.orgrsc.org This research has increasingly focused on solid acids and ionic liquids (ILs), where halides, including those related to this compound, play a crucial role either as part of the catalyst structure or as reaction initiators.

Research Findings in Catalysis

Modern research has explored various catalytic systems, with ionic liquids and zeolites showing significant promise. Alkyl halides are sometimes employed to facilitate the formation of the necessary carbocation intermediates that initiate the alkylation chain reaction. researchgate.netscielo.br

Ionic Liquid Catalysts

Ionic liquids (ILs) have emerged as highly effective catalysts for isobutane/2-butene alkylation. These systems, particularly those based on chloroaluminates, exhibit high catalytic activity. rsc.org

Brønsted–Lewis Acidic ILs : A significant breakthrough has been the development of dual-functional Brønsted–Lewis acidic ILs. nih.govnih.gov For instance, ILs combining a sulfonic acid group (a Brønsted acid site) with a metal halide anion (a Lewis acid site) have demonstrated exceptional performance. nih.govnih.govrsc.org In one study, a series of ILs with the general structure [HO₃S-(CH₂)₃-mim]Cl-MClₓ (where M = Zn, Fe, Cu) were tested. The catalyst 1-(3-sulfonic acid)-propyl-3-methylimidazolium chlorozincinate, [HO₃S-(CH₂)₃-mim]Cl-ZnCl₂ (with a mole fraction x=0.67), showed outstanding results, achieving a 100% conversion of 2-butene and 85.8% selectivity towards C₈-alkylate under mild conditions. nih.govsemanticscholar.orgresearchgate.net This high efficiency is attributed to a synergistic effect between the two types of acid sites. nih.govnih.gov

Influence of Halides : The choice of halide within the ionic liquid structure significantly impacts catalytic activity. A detailed investigation into 1-alkyl-3-methylimidazolium halides–aluminum chloride ILs revealed that those containing bromide ([C₈mim]Br–AlCl₃) displayed superior activity compared to their chloride and iodide counterparts. epa.gov This enhanced performance is linked to the higher inherent acidity of the bromide-containing anion. epa.gov Spectroscopic studies identified [AlCl₃Br]⁻ as the major anionic species, which contributes to the formation of strong Brønsted acid sites necessary for the reaction. epa.gov

Co-catalysts : The performance of chloroaluminate ILs can be further enhanced by using co-catalysts. The addition of Brønsted acidic compounds, such as HCl or another Brønsted acidic IL, has been shown to increase the selectivity for desired TMPs. rsc.org

Zeolite Catalysts

Metal-exchanged zeolites represent another class of effective catalysts. These solid acids can circumvent some of the issues associated with liquid catalysts. In this approach, metal cations within the zeolite framework act as Lewis acid sites. scielo.br These sites interact with an alkyl halide, such as tert-butyl chloride, which acts as a carbocation initiator. This interaction generates the carbocations required to start the alkylation process. Compared to traditional protonic zeolites, these metal-exchanged versions exhibit slower deactivation rates and a higher production of valuable TMPs. scielo.br The results suggest that having distinct Lewis acid sites, rather than strong Brønsted acid sites, can be advantageous in minimizing olefin oligomerization, which is a common side reaction. scielo.br

Detailed Research Data

The following tables summarize key findings from studies on catalytic alkylation of isobutane with 2-butene, showcasing the effects of different catalysts and reaction conditions.

Table 1: Effect of Various Brønsted-Lewis Acidic Ionic Liquid Catalysts

This table presents the results from the alkylation of isobutane with 2-butene using different Brønsted-Lewis acidic ILs. The data highlights how the metal chloride component of the IL anion influences 2-butene conversion and product selectivity.

| Entry | Catalyst (Anion Component) | 2-Butene Conversion (%) | C₈-Alkylate Selectivity (%) | TMP Selectivity (%) | C₉⁺ Selectivity (%) |

| 1 | ZnCl₂ | 100 | 85.8 | 32.1 | 10.1 |

| 2 | FeCl₃ | 96.5 | 70.2 | 20.3 | 12.5 |

| 3 | FeCl₂ | 85.3 | 65.8 | 15.6 | 15.3 |

| 4 | CuCl₂ | 54.7 | 55.3 | 10.2 | 18.2 |

| 5 | CuCl | 40.1 | 48.9 | 8.7 | 21.4 |

| 6 | AlCl₃ | 91.0 | 50.5 | 10.0 | 25.0 |

Reaction Conditions: Catalyst = 3.0 g, H₂O = 1.3 g, Temperature = 80 °C, Time = 4 h. Data sourced from studies on Brønsted–Lewis acidic ionic liquids. rsc.orgnih.gov

Table 2: Influence of Reaction Temperature on Catalytic Performance

The effect of reaction temperature on the alkylation process was studied using the highly effective [C₈mim]Br–AlCl₃ ionic liquid catalyst.

| Temperature (°C) | 2-Butene Conversion (%) | TMP Selectivity (%) | Catalyst State |

| 40 | Moderate | Moderate | Stable |

| 80 | Optimal | High | Stable |

| 120 | Lower | Lower | Decomposition of imidazolium (B1220033) ions reduces solubility and Brønsted acid sites |

Data interpretation based on research with 1-alkyl-3-methylimidazolium halide–aluminum chloride ionic liquids. epa.gov

Environmental Fate and Safety Research in a Chemical Context

Degradation Pathways and Environmental Transformation Studies (e.g., Hydrolysis)

The environmental transformation of 2-bromo-2-butene (B89217) is a key area of study to understand its persistence and impact on ecosystems. While specific, comprehensive studies on the degradation pathways of this compound are not extensively detailed in publicly available literature, its chemical structure as a halogenated alkene provides a basis for predicting its behavior.

One of the primary degradation pathways for such compounds in an aquatic environment is hydrolysis. doubtnut.com For secondary haloalkanes, hydrolysis often proceeds via an SN1 mechanism, which involves the formation of a carbocation intermediate. doubtnut.comdoubtnut.com In the case of 2-bromo-3-methylbutane, a structurally similar secondary bromoalkane, hydrolysis leads to the formation of a more stable tertiary carbocation through a hydride shift, resulting in 2-methyl-2-butanol (B152257) as the sole product. doubtnut.comdoubtnut.com This suggests that the stability of carbocation intermediates plays a crucial role in determining the final products of hydrolysis. The rate of these reactions can be influenced by factors such as the polarity of the solvent. researchgate.net

In the atmosphere, brominated compounds can undergo transformation. Bromine atoms can react with atmospheric components like ozone, leading to the formation of bromine oxide (BrO). service.gov.uk This radical can then participate in further reactions, including reacting with nitrogen dioxide to form bromine nitrate, or be regenerated through photolysis or reactions with nitric oxide. service.gov.uk Brominated alkenes, in particular, can react with bromine radicals to form bromoalkene adducts which can further decompose into various brominated aldehydes and acids. service.gov.uk

The environmental fate of brominated compounds is also influenced by their potential for creating hazardous waste. Traditional bromination methods often use toxic and corrosive reagents like elemental bromine (Br₂) or hydrobromic acid (HBr). mdpi.com Research is ongoing into safer, more sustainable alternatives, such as the in-situ generation of bromine from bromide salts using oxidants, to minimize the environmental impact. mdpi.comnih.gov

Table 1: Predicted Environmental Transformation Reactions of this compound

| Transformation Type | Reactants | Predicted Products | Influencing Factors |

| Hydrolysis (Aquatic) | This compound, Water | Butan-2-one, 2-Butanol | pH, Temperature, Presence of catalysts |

| Atmospheric Photolysis | This compound, UV radiation | Bromine radicals, Butenyl radicals | Wavelength of light, Atmospheric composition |

| Reaction with Ozone | This compound, Ozone | Ozonide intermediates, Carbonyl compounds | Ozone concentration, Temperature |

| Biodegradation | This compound, Microorganisms | Various metabolic byproducts | Microbial species, Oxygen availability, Nutrients |

Bioaccumulation and Ecotoxicity Assessments of Related Brominated Alkenes

The potential for bioaccumulation and the ecotoxicity of brominated alkenes are significant concerns for environmental health. While specific data for this compound is limited, studies on other brominated compounds, particularly brominated flame retardants (BFRs), offer insights into the potential behavior of related substances in the environment.

Bioaccumulation is the process by which chemicals concentrate in organisms from their surrounding environment. For many brominated compounds, there is a significant positive correlation between their concentration in fish and the lipid content of the organism. nih.gov This suggests that these lipophilic (fat-soluble) compounds tend to accumulate in the fatty tissues of aquatic life. The octanol-water partition coefficient (Kow) is often used to predict the bioaccumulation potential of a chemical. However, studies on some BFRs have shown that mussels and zooplankton may not be in equilibrium with the water, indicating that other factors also influence bioaccumulation. nih.gov

Trophic transfer, the movement of contaminants up the food chain, is another critical aspect of ecotoxicity. As smaller organisms are consumed by larger ones, the concentration of these chemicals can increase at higher trophic levels, a process known as biomagnification. nih.gov

The toxicity of brominated compounds can vary significantly. For instance, the toxicity of chloronaphthalenes, another class of halogenated hydrocarbons, increases with a higher degree of chlorination, causing issues like toxic hepatitis. iloencyclopaedia.org Bromine itself is highly reactive and can cause severe irritation to the respiratory tract, as well as skin and eye burns upon acute exposure. gasdetection.com Chronic exposure to some brominated compounds has been linked to respiratory conditions and neurological effects. gasdetection.com

In the context of chemical synthesis, the environmental, health, and safety aspects of bromination methods are under scrutiny. Many alternative methods to using hazardous molecular bromine have been evaluated, but they often come with their own set of problems, such as higher resource demands and waste production. nih.gov

Table 2: Ecotoxicity Data for Selected Brominated Compounds

| Compound/Group | Organism | Endpoint | Observed Effect/Concentration |

| Polybrominated Diphenyl Ethers (PBDEs) | Fish (Lake Winnipeg) | Bioaccumulation | Positive correlation with lipid content. nih.gov |

| Hexabromocyclododecane (HBCD) | Fish (Lake Winnipeg) | Bioaccumulation | Positive correlation with lipid content. nih.gov |

| **Bromine (Br₂) ** | General | Acute Toxicity | Severe irritation to respiratory tract, skin, and eyes. gasdetection.com |

| Chloronaphthalenes | General | Chronic Toxicity | Toxic hepatitis, with toxicity increasing with chlorination. iloencyclopaedia.org |

Research on Handling and Storage Protocols for Laboratory and Industrial Safety

Due to its flammable and potentially irritating nature, the safe handling and storage of this compound are of paramount importance in both laboratory and industrial settings. lookchem.comthermofisher.in Safety protocols are guided by information available in Safety Data Sheets (SDS) and general best practices for handling halogenated hydrocarbons. fishersci.comthermofisher.comtemple.edu

Handling:

Personal Protective Equipment (PPE): When handling this compound, it is crucial to wear appropriate PPE. This includes chemical-resistant gloves, protective clothing, and eye/face protection such as safety goggles or a face shield. gasdetection.comfishersci.comthermofisher.com In situations where vapors may be present, respiratory protection, like a full-face respirator with an appropriate cartridge, is necessary. gasdetection.com

Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors. thermofisher.comtemple.edu

Preventing Ignition: As a highly flammable liquid, all sources of ignition such as open flames, sparks, and hot surfaces must be avoided. fishersci.comfishersci.com Use of non-sparking tools and explosion-proof electrical equipment is recommended. fishersci.comthermofisher.com To prevent static discharge, containers and equipment should be grounded and bonded. thermofisher.comfishersci.com

Storage:

Container and Conditions: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place. thermofisher.infishersci.com Refrigeration is often recommended. thermofisher.infishersci.com Some suppliers provide the compound stabilized with copper chips and suggest storing it under an inert gas as it can be air-sensitive. tcichemicals.com

Incompatible Materials: The compound should be stored away from strong oxidizing agents, strong bases, and strong acids. fishersci.comfishersci.com

Discoloration: It has been noted that the material may darken in color during storage. fishersci.comfishersci.com

Emergency Procedures:

Spills: In case of a spill, the area should be evacuated and sources of ignition removed. The spill should be contained and absorbed with an inert material like sand or a universal binder. thermofisher.com The collected material should be placed in a sealed container for proper disposal as hazardous waste. thermofisher.comtemple.edu

Fire: For fires involving this compound, appropriate extinguishing media include carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam. fishersci.comthermofisher.com Water streams should be avoided as they may spread the fire. thermofisher.com

First Aid: In case of skin contact, immediately remove contaminated clothing and rinse the skin with plenty of water. fishersci.com For eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. fishersci.com If inhaled, move the person to fresh air. fishersci.com

Table 3: Summary of Handling and Storage Guidelines for this compound

| Guideline Category | Specific Recommendations | References |

| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles/face shield, respiratory protection as needed. | gasdetection.comfishersci.comthermofisher.com |

| Handling Procedures | Use in a well-ventilated area (fume hood), avoid ignition sources, use non-sparking tools, ground equipment. | fishersci.comthermofisher.comtemple.edufishersci.com |

| Storage Conditions | Tightly closed container, cool, dry, well-ventilated area, refrigeration recommended, store away from incompatibles. | thermofisher.infishersci.comfishersci.com |

| Incompatible Materials | Strong oxidizing agents, strong bases, strong acids. | fishersci.comfishersci.com |

| Emergency Spill Response | Evacuate, remove ignition sources, contain with inert absorbent, dispose of as hazardous waste. | thermofisher.comtemple.edu |

| Emergency Fire Response | Use CO₂, dry chemical, or alcohol-resistant foam; avoid water stream. | fishersci.comthermofisher.com |

Q & A

Basic: What are the recommended methods for synthesizing and purifying 2-bromo-2-butene, and how can its purity be verified?

Answer:

this compound is typically synthesized via allylic bromination of 2-butene using N-bromosuccinimide (NBS) under radical initiation or via HBr addition to 1,3-dienes. For purification, fractional distillation is recommended due to its boiling point range (82–90°C at 740 mmHg) . Purity verification involves:

- Gas Chromatography (GC): To assess isomer ratios (cis/trans) and detect impurities .

- NMR Spectroscopy: Distinct chemical shifts for vinylic protons (δ ~5.5–6.0 ppm) and bromine-coupled splitting patterns confirm structural integrity .

- Refractive Index: Measurement (e.g., d = 1.328 g/cm³) cross-referenced with literature values .

Advanced: How does carbocation stability influence the reaction mechanism of this compound in SN1 reactions?

Answer:

In SN1 reactions (e.g., with AgNO3/EtOH), this compound forms a tertiary carbocation intermediate after bromide dissociation. The stability of this carbocation (due to hyperconjugation and alkyl group donation) dictates:

- Reaction Rate: Faster than primary bromides due to reduced activation energy for carbocation formation .

- Isomerization: The planar carbocation may lead to cis/trans isomer scrambling, detectable via <sup>13</sup>C NMR or GC-MS .

Experimental Validation: - Kinetic Studies: Monitor reaction progress using conductivity measurements (AgBr precipitation) .

- Isotopic Labeling: Use deuterated solvents to track proton exchange in the carbocation .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:

- Storage: Keep at 0–6°C in airtight, amber-glass containers to prevent degradation and minimize vapor release .

- Ventilation: Use fume hoods to avoid inhalation of volatile organic compounds (VOCs) .

- PPE: Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Avoid contact with ignition sources (flash point: ~-7°C) .

- Spill Management: Neutralize with inert adsorbents (e.g., sand) and dispose as halogenated waste .

Advanced: How can contradictions in stereochemical outcomes of radical additions to this compound be resolved methodologically?

Answer:

Conflicting stereochemical results (e.g., anti-Markovnikov vs. Markovnikov addition) arise from variations in radical initiators or solvent polarity. Resolution strategies include:

- Controlled Radical Initiation: Compare outcomes using AIBN (azobisisobutyronitrile) vs. photochemical initiation .

- Isotopic Tracers: Introduce deuterium at specific positions to track regioselectivity via mass spectrometry .

- Computational Modeling: DFT calculations to map energy barriers for competing pathways (e.g., cis vs. trans transition states) .

Example Data:

| Initiator | Solvent | Major Product (cis:trans) |

|---|---|---|

| AIBN | CCl4 | 3:1 |

| UV Light | EtOH | 1:2 |

Basic: What spectroscopic techniques effectively characterize this compound and distinguish its isomers?

Answer: